Enhanced Hydrogen-Bonding Capacity Compared to 4-Chloro and 4-Methyl Analogs
The target compound possesses both a hydrogen-bond donor (5-OH) and a sulfur-containing acceptor (4-SCH₃), which is distinct from common 4-chloro or 4-methyl substituted analogs that lack one of these features. The computed Topological Polar Surface Area (TPSA) of 78.2 Ų and a single hydrogen bond donor (count=1) provide a unique balance of polarity and membrane permeability [1]. This contrasts with 4-chloro-5-hydroxy-2-phenyl-3(2H)-pyridazinone, where the electron-withdrawing chlorine alters the ring's electronic character and the hydroxyl group's acidity, potentially leading to different reactivity and target interactions.
| Evidence Dimension | Hydrogen Bond Donor/Acceptor Profile and Polarity |
|---|---|
| Target Compound Data | H-Bond Donor Count: 1; H-Bond Acceptor Count: 4; TPSA: 78.2 Ų [1] |
| Comparator Or Baseline | 4-chloro-5-hydroxy-2-phenyl-3(2H)-pyridazinone (not explicitly quantified; class-level comparison based on electronic effects). |
| Quantified Difference | Qualitative difference in electron density and potential for non-covalent interactions due to the methylsulfanyl group's unique electron-donating and polarizable character. |
| Conditions | In silico drug-likeness and physicochemical property analysis via PubChem (2025.09.15 release). |
Why This Matters
This specific hydrogen-bonding signature makes the compound a superior probe for targets requiring a precise spatial arrangement of polar and lipophilic groups, unlike simpler analogs.
- [1] PubChem Compound Summary for CID 54695802, 5-Hydroxy-4-(methylsulfanyl)-2-phenylpyridazin-3(2H)-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/64178-80-9. View Source
